N-[(4-chlorophenyl)methyl]-2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide
Description
N-[(4-chlorophenyl)methyl]-2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core. This core is substituted at position 6 with a cyclohexylsulfanyl group and at position 2 with an acetamide moiety linked to a 4-chlorophenylmethyl group.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O2S/c21-15-8-6-14(7-9-15)12-22-18(27)13-25-20(28)26-17(23-25)10-11-19(24-26)29-16-4-2-1-3-5-16/h6-11,16H,1-5,12-13H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPTXJKFAGDGBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=NN3C(=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-chlorophenyl)methyl]-2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its biological activity, focusing on its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by the following functional groups:
- Chlorophenyl group : Known for its potential antibacterial and antifungal properties.
- Cyclohexylsulfanyl moiety : Associated with various biological activities including enzyme inhibition.
- Triazolo-pyridazin core : Implicated in diverse pharmacological effects.
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit moderate to strong antibacterial activity against various strains. In particular:
- Salmonella typhi and Bacillus subtilis showed significant susceptibility to these compounds.
- Other bacterial strains tested exhibited weaker responses, indicating specificity in antibacterial efficacy .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes:
- Acetylcholinesterase (AChE) : Inhibition of AChE is crucial for managing conditions like Alzheimer's disease. The tested derivatives showed strong inhibitory activity.
- Urease : Compounds containing the sulfamoyl functionality demonstrated potent urease inhibition, which is relevant for treating urinary tract infections .
Study on Antimicrobial Properties
A study investigated the antimicrobial efficacy of synthesized triazole derivatives. The results indicated that several derivatives of this compound exhibited strong activity against both gram-positive and gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that the presence of the chlorophenyl group significantly enhanced antibacterial potency .
Enzyme Inhibition Studies
In another research effort focused on enzyme inhibition:
- The synthesized compounds were tested against AChE and urease.
- Results showed that specific modifications in the chemical structure could lead to improved inhibitory effects against these enzymes .
Data Summary Table
| Activity Type | Tested Strains/Enzymes | Observed Effect |
|---|---|---|
| Antibacterial | Salmonella typhi | Moderate to strong activity |
| Bacillus subtilis | Moderate to strong activity | |
| Other strains | Weak to moderate activity | |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | Strong inhibition |
| Urease | Potent inhibition |
Comparison with Similar Compounds
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide ()
- Core Structure: Thieno[3,2-d]pyrimidine (sulfur-containing fused ring) vs. triazolo-pyridazine.
- Substituents : A 4-methylphenyl acetamide group and a 4-chlorophenyl substituent on the pyrimidine ring.
- The sulfur atom in the thiophene ring may alter electronic properties compared to the triazolo group.
- Implications: Thieno-pyrimidines are often explored as kinase inhibitors, whereas triazolo-pyridazines may exhibit distinct selectivity profiles due to their purine-like structure .
N-[(2-chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide ()
- Core Structure : Triazolo[4,5-d]pyrimidine (isomeric to the target compound’s triazolo[4,3-b]pyridazine).
- Substituents : A benzyl group at position 3 and a 2-chlorophenylmethyl acetamide.
- Key Differences : The pyrimidine core (vs. pyridazine) and the 2-chlorophenyl substituent (vs. 4-chlorophenyl) may influence steric and electronic interactions with targets.
- Implications: Triazolo-pyrimidines are commonly used in adenosine receptor antagonists; the positional isomerism here could lead to divergent pharmacological activities .
Substituent Modifications
2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide ()
- Core Structure : Triazolo[4,3-b]pyridazine (same as target compound).
- Substituents : Ethoxyphenyl acetamide and a methyl group at position 3.
- Key Differences: The ethoxy group increases hydrophilicity compared to the cyclohexylsulfanyl group.
- Implications : Ethoxy substituents are often used to modulate solubility, suggesting this compound may have better aqueous solubility but reduced cellular uptake compared to the target .
Functional Group Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
